methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate
CAS No.: 321553-57-5
Cat. No.: VC5598456
Molecular Formula: C15H14F3N3O3S
Molecular Weight: 373.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321553-57-5 |
|---|---|
| Molecular Formula | C15H14F3N3O3S |
| Molecular Weight | 373.35 |
| IUPAC Name | methyl 2-[4-[(E)-methoxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate |
| Standard InChI | InChI=1S/C15H14F3N3O3S/c1-21-13(10(8-19-24-3)12(20-21)15(16,17)18)25-11-7-5-4-6-9(11)14(22)23-2/h4-8H,1-3H3/b19-8+ |
| Standard InChI Key | BQVDVGXPUPZLCT-UFWORHAWSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)C=NOC)SC2=CC=CC=C2C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₅H₁₄F₃N₃O₃S, reflects a hybrid structure combining a pyrazole ring, benzoyl ester, and sulfur-based linkages. Key features include:
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Pyrazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 4 with a (1E)-methoxyimino methyl moiety.
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Sulfanyl Bridge: A sulfur atom connects the pyrazole ring to the benzoyl ester at position 5.
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Benzoyl Ester: A methyl ester group at the ortho position of the benzene ring .
The (1E)-configuration of the methoxyimino group ensures planar geometry, critical for intermolecular interactions in catalytic or biological systems .
Table 1: Fundamental Chemical Data
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound prioritizes environmental sustainability, employing non-toxic solvents and minimized waste protocols. A representative pathway involves:
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Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters to construct the trifluoromethyl-substituted pyrazole ring.
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Methoxyimino Introduction: Reaction with methoxyamine under controlled pH to install the (1E)-methoxyimino group.
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Sulfanyl Bridging: Thiol-ene coupling between the pyrazole intermediate and methyl 2-mercaptobenzoate .
Optimization for Scale-Up
Industrial-scale production utilizes continuous flow reactors to enhance yield (reported >85%) and reduce reaction times. Solvent recovery systems further align with green chemistry principles.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >98% purity.
Table 2: Selected Spectral Data
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H) | N=C-OCH₃ (E-configuration) |
| ¹³C NMR | δ 160.2 (s) | Ester carbonyl |
| FT-IR | 1725 cm⁻¹ | C=O stretch |
Applications in Research and Industry
Pharmaceutical Development
The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a candidate for:
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Kinase Inhibitors: Interaction with ATP-binding pockets via hydrogen bonding and hydrophobic effects.
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Antimicrobial Agents: Sulfur linkages disrupt microbial cell wall synthesis .
Materials Science
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Ligand Design: The sulfanyl bridge coordinates transition metals (e.g., Pd, Cu) in catalytic systems for cross-coupling reactions.
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Polymer Modification: Incorporation into copolymers to improve thermal stability (Tg > 200°C) .
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Acute oral toxicity | Avoid ingestion |
| H312 | Dermal toxicity | Wear nitrile gloves |
| H332 | Respiratory irritation | Use fume hoods |
| Supplier | Quantity | Price | Purity |
|---|---|---|---|
| American Custom Chemicals | 1 mg | $647.61 | 95% |
| Matrix Scientific | 500 mg | $918.00 | >98% |
Future Research Directions
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Structure-Activity Relationships: Modifying the pyrazole substituents to enhance bioactivity.
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Catalytic Applications: Exploring asymmetric catalysis using metal complexes.
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Environmental Impact Studies: Assessing biodegradation pathways for industrial discharge.
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